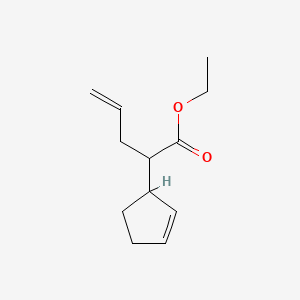

Ethyl alpha-allylcyclopent-2-ene-1-acetate

Description

Structure

3D Structure

Properties

CAS No. |

84682-17-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

ethyl 2-cyclopent-2-en-1-ylpent-4-enoate |

InChI |

InChI=1S/C12H18O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h3,5,8,10-11H,1,4,6-7,9H2,2H3 |

InChI Key |

LLGQUDIFQHRDGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C1CCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of Ethyl Alpha Allylcyclopent 2 Ene 1 Acetate

Retrosynthetic Paradigms and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For Ethyl alpha-allylcyclopent-2-ene-1-acetate, several key disconnections can be envisioned.

A primary disconnection involves the ester functional group, leading back to the corresponding carboxylic acid and ethanol (B145695). This is a standard functional group interconversion (FGI). A more crucial disconnection targets the carbon-carbon bonds. One logical approach is to disconnect the allyl group at the alpha position to the ester. This leads to an enolate or an equivalent nucleophile derived from ethyl cyclopent-2-ene-1-acetate and an allyl electrophile, such as allyl bromide. This strategy hinges on the effective generation and subsequent alkylation of the cyclopentene (B43876) ester enolate.

Another powerful retrosynthetic strategy involves cleaving the cyclopentene ring itself. This could be achieved through a disconnection of a carbon-carbon bond within the five-membered ring, suggesting a cyclization reaction as the key ring-forming step in the forward synthesis. For instance, a [3+2] cycloaddition approach could be a viable pathway for constructing the functionalized cyclopentene ring. core.ac.uknih.gov This would involve the reaction of a three-carbon component with a two-carbon component to form the five-membered ring.

A further disconnection strategy focuses on the simultaneous formation of a C-C bond and the cyclopentene ring through a rearrangement reaction. The vinylcyclopropane-cyclopentene rearrangement, for example, offers a pathway where a transient cyclopropane (B1198618) intermediate rearranges to the more stable cyclopentene isomer. tuni.finih.gov

Contemporary Approaches to Esterification: Beyond Classical Fischer Synthesis

While the classical Fischer esterification, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a fundamental transformation, its application to complex and potentially sensitive substrates like α-allylcyclopent-2-ene-1-carboxylic acid can be problematic. The harsh acidic conditions and high temperatures can lead to side reactions, such as rearrangement of the double bond or undesired side reactions involving the allyl group.

To circumvent these limitations, a variety of milder and more efficient esterification methods have been developed. These contemporary approaches offer greater functional group tolerance and often proceed under neutral or basic conditions at room temperature.

One prominent method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under mild, neutral conditions and is highly effective for the esterification of sterically hindered alcohols and carboxylic acids.

Another powerful technique is the Yamaguchi esterification . This method is particularly well-suited for the synthesis of sterically hindered esters. It involves the initial formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base, followed by the addition of the alcohol in the presence of DMAP.

Furthermore, the combination of the Hell-Volhard-Zelinsky reaction with esterification can be a strategic approach. This involves the initial α-bromination of a carboxylic acid, followed by reaction with an alcohol in the presence of an acid binding agent to yield the α-bromo ester. google.com While this specific example relates to α-bromination, the principle of combining functionalization and esterification in a one-pot or sequential manner can be applied to streamline the synthesis.

These modern esterification methods provide chemists with a versatile toolkit to form the ethyl ester of α-allylcyclopent-2-ene-1-acetic acid with high yield and minimal side products, preserving the integrity of the sensitive functionalities within the molecule.

Regioselective and Chemoselective Allylation Strategies for Cyclopentene Ring Systems

The introduction of the allyl group at the α-position of the ester on the cyclopentene ring is a critical step that demands high regioselectivity and chemoselectivity. The challenge lies in directing the allylation to the desired carbon atom while avoiding reaction at other potential sites, such as the double bond of the cyclopentene ring.

Transition metal catalysis offers a powerful solution for controlling the regioselectivity of allylic alkylation reactions. Palladium-catalyzed allylic alkylation, in particular, is a widely used and versatile method. In this reaction, a palladium(0) catalyst reacts with an allylic substrate, such as an allylic acetate (B1210297) or carbonate, to form a π-allyl palladium intermediate. This intermediate can then be attacked by a nucleophile, such as the enolate of ethyl cyclopent-2-ene-1-acetate, to form the desired α-allylated product.

The regioselectivity of the nucleophilic attack on the π-allyl palladium complex can often be controlled by the choice of ligands on the palladium catalyst. This allows for the selective formation of either the linear or branched allylation product.

Copper-catalyzed reactions also play a significant role in the functionalization of cyclopentene systems. For instance, copper-catalyzed [3+2] cycloadditions can be employed to construct the cyclopentene ring with inherent functionalization that can be further manipulated. core.ac.uknih.gov

Beyond transition metal catalysis, the development of novel reagents and reaction conditions has expanded the options for α-allylation. The use of soft nucleophiles is a key strategy to achieve conjugate addition or allylation at the desired position. For instance, the generation of a soft enolate from ethyl cyclopent-2-ene-1-acetate under carefully controlled conditions using a non-nucleophilic base can facilitate its reaction with an allyl electrophile.

The malonic ester synthesis provides a classic and reliable method for introducing substituents at the α-position of a carbonyl group. youtube.com A similar strategy could be adapted here, potentially using a cyclopentene-substituted malonic ester derivative which is then allylated and subsequently decarboxylated to afford the target molecule.

Furthermore, the choice of the allylating agent is crucial. While allyl bromide is a common choice, other reagents such as allyl carbonates or phosphates can offer different reactivity profiles and may be more suitable for specific catalytic systems. The use of organocerium reagents, generated in situ, has also been shown to be effective in the synthesis of substituted cycloalkenes. organic-chemistry.org

Intramolecular Cyclization Reactions in Cyclopentene Formation

Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic systems, including the cyclopentene ring of the target molecule. These reactions often offer high levels of stereocontrol and can lead to complex ring systems from acyclic precursors.

Ring-closing metathesis (RCM) has emerged as one of the most powerful and versatile methods for the formation of cyclic alkenes. This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs or Hoyveda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene, such as ethylene.

To apply RCM to the synthesis of this compound, a suitable acyclic precursor containing two double bonds would be required. One of the double bonds would be the precursor to the cyclopentene double bond, and the other would be part of the allyl group. The retrosynthetic disconnection would involve breaking the cyclopentene ring to reveal an acyclic diene.

The success of the RCM reaction depends on several factors, including the nature of the catalyst, the substitution pattern of the diene, and the reaction conditions. The development of highly active and stable catalysts has significantly expanded the scope of RCM, allowing for the synthesis of a wide variety of substituted cyclopentenes with high efficiency.

In addition to RCM, other intramolecular cyclization strategies can also be considered. For example, an intramolecular Heck reaction could be employed to form the cyclopentene ring. This would involve the palladium-catalyzed cyclization of a suitable alkenyl halide or triflate.

[3+2] Cycloaddition and Annulation Cascade Reactions

The construction of the cyclopentene core is efficiently achieved through [3+2] cycloaddition reactions. Phosphine-catalyzed [3+2] annulation of allenes with electron-deficient alkenes stands out as a powerful method for synthesizing highly functionalized cyclopentenes. beilstein-journals.orgnih.gov This reaction, pioneered by Lu, involves the reaction of an allenoate with an activated alkene to form a five-membered ring. organic-chemistry.org In a plausible route to the scaffold of this compound, a suitably substituted allene (B1206475) could react with an acrylate (B77674) derivative under phosphine (B1218219) catalysis to generate the desired cyclopentene ester ring system.

Cascade reactions, which form multiple bonds in a single operation, offer an elegant approach to complex molecules. For instance, a cascade sequence involving a Michael addition, an intramolecular aldol (B89426) reaction, and subsequent annulation can be envisioned for cyclopentene synthesis. rsc.org A metal-free oxidative [2+1+1+1] annulation of aldehydes and methylene (B1212753) nitriles has also been reported as a green cascade approach to producing diastereoselective polysubstituted cyclopentenes. acs.org Another advanced strategy involves palladium-catalyzed annulation reactions between components like conjugate acceptors and an allenyl boronic ester, which can deliver substituted cyclopentenes with high diastereoselectivity. nih.gov

These methodologies provide robust pathways to the core cyclopentene structure, with the choice of starting materials being crucial for installing the required acetate and allyl functionalities.

Table 1: Overview of [3+2] Cycloaddition Systems for Cyclopentene Synthesis

| Catalytic System | Reactants | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Chiral Phosphine (e.g., Phosphepine) | Allenoates + Enones | Functionalized Cyclopentenes | High enantioselectivity and regioselectivity; generates two contiguous stereocenters. | organic-chemistry.orgnih.gov |

| Triphenylphosphine | Allenoates + Dicyanoethylenes | Substituted Cyclopentenes | High yields; suitable for constructing quaternary centers. | beilstein-journals.org |

| Palladium(0) / Ligand | Allenyl boronic ester + Conjugate Acceptors | Substituted Cyclopentenes | High yields and diastereoselectivity; rapid assembly of complex structures. | nih.gov |

| Base-mediated (e.g., Cs₂CO₃) | β-ketomalononitriles + β-arylethenesulfonyl fluorides | Functionalized Cyclopentenes | Cascade reaction with excellent trans-selectivity; metal-free. | rsc.org |

Stereocontrolled Synthesis of this compound

The target molecule, this compound, possesses two potential stereocenters: one at the C1 position of the cyclopentene ring and a second at the alpha-carbon of the acetate side chain. The development of synthetic methods that allow for precise control over the absolute and relative stereochemistry of these centers is therefore of paramount importance. This section explores enantioselective and diastereoselective strategies, the design of chiral catalysts to achieve this control, and the influence of substrate-based stereochemical induction.

Enantioselective and Diastereoselective Allylation Methodologies

A key transformation in the synthesis of the target molecule is the introduction of the allyl group at the alpha-position to the ester. This can be achieved via the allylation of a precursor enolate, such as that derived from ethyl cyclopent-2-ene-1-acetate. Transition-metal-catalyzed asymmetric allylic alkylation (AAA) is a premier strategy for this purpose.

Palladium-catalyzed enantioselective allylation is a well-established method for forming chiral C-C bonds. The reaction typically involves the use of a palladium(0) catalyst with a chiral ligand to control the stereochemical outcome. By analogy to the α-allylation of ketones, the enolate of ethyl cyclopent-2-ene-1-acetate could be reacted with an allyl carbonate or a related electrophile in the presence of a chiral palladium complex to furnish the desired product with high enantioselectivity. nih.govorganic-chemistry.org For example, the palladium-catalyzed decarboxylative allylic alkylation of β-ketoesters provides a powerful route to α-quaternary ketones and could be adapted for this synthesis. acs.org

Nickel-catalyzed reactions have also emerged as a powerful alternative for the enantioselective α-allylation of cyclic ketones with allylic alcohols, a transformation that generates water as the only byproduct and could be conceptually applied to ester substrates. researchgate.net These methods provide direct access to enantioenriched products containing a newly formed stereocenter.

Table 2: Catalytic Systems for Enantioselective Allylation of Cyclic Carbonyl Precursors

| Catalytic System | Substrate Type | Allylating Agent | Typical Enantiomeric Excess (ee) | Citations |

|---|---|---|---|---|

| Pd(0) / Chiral Phosphine | Cyclic Ketone Enamines | Allyl Silanes | 88-99% | nih.gov |

| Pd₂(dba)₃ / (S)-t-BuPHOX | β-Ketoesters | Allyl Enol Carbonates | up to 94% | acs.org |

| Ni(cod)₂ / Chiral Diphosphine | Cyclic Ketones | Allylic Alcohols | 72-86% | researchgate.net |

| Pd(0) / Chiral Amino Acid | α-Branched Aldehydes | Allyl Halides | High | organic-chemistry.org |

Chiral Catalyst Design and Application in Cyclopentene Ester Synthesis

The success of the aforementioned stereocontrolled reactions hinges on the rational design and application of chiral catalysts. The catalyst's structure creates a chiral environment around the reacting species, dictating the facial selectivity of the bond-forming step.

In the context of [3+2] cycloadditions, chiral phosphines are the catalysts of choice. Fu and coworkers developed a highly effective chiral phosphepine catalyst that provides excellent enantioselectivity in the annulation of allenes and enones. organic-chemistry.orgnih.gov Other notable examples include ferrocene-based phosphines, such as those used by Zhang, and rigid binaphthyl-derived phosphines. beilstein-journals.orgnih.gov These catalysts have proven effective in creating cyclopentenes with high optical purity.

For enantioselective allylation reactions, chiral ligands for palladium are crucial. Phosphinooxazoline (PHOX) ligands, particularly electronically modified variants, have been successfully employed in the decarboxylative allylic alkylation of β-ketoesters to generate all-carbon quaternary centers. acs.org Chiral diphosphine ligands, such as BINAP derivatives and Josiphos-type ligands, are also widely used in various asymmetric hydrogenations and coupling reactions and are applicable to the synthesis of chiral cyclopentenes. acs.orgwikipedia.org

More recently, N-heterocyclic carbenes (NHCs) have been established as powerful organocatalysts for the enantioselective synthesis of cyclopentenes. Chiral triazolium salts, as NHC precursors, can catalyze the desymmetrization of achiral diketones to produce α,α-disubstituted cyclopentenes with excellent enantiomeric excess. organic-chemistry.orgnih.gov This approach involves the in situ generation of a chiral enol intermediate that undergoes a stereoselective intramolecular aldol reaction. nih.gov

Substrate-Controlled Stereoselectivity and Asymmetric Induction Phenomena

In addition to catalyst control, stereochemistry can be directed by chiral elements already present within the substrate. This principle, known as substrate-controlled stereoselectivity or asymmetric induction, is a powerful tool in the synthesis of complex molecules.

If a synthetic route commences with an enantiomerically pure starting material, such as (+)-(R)-cyclopent-2-ene-1-carboxylic acid, the existing stereocenter can influence the stereochemical outcome of subsequent reactions. researchgate.net For instance, in the α-allylation of an ester derived from this chiral acid, the resident stereocenter at C1 would likely direct the incoming allyl electrophile to one of the two diastereotopic faces of the enolate. This facial bias is governed by steric and electronic interactions within the transition state, aiming to minimize non-bonding interactions.

This phenomenon is well-documented in the diastereoselective functionalization of cyclic systems. For example, the conjugate addition of organocuprates to chiral cyclopentenones often proceeds with high diastereoselectivity controlled by the existing ring substituents. acs.org Similarly, the conformation of the cyclopentene ring in a precursor to this compound would play a critical role in dictating the approach of reagents, thereby controlling the formation of the second stereocenter and leading to a specific diastereomer.

Elucidation of Reaction Mechanisms and Kinetics in Transformations Involving Ethyl Alpha Allylcyclopent 2 Ene 1 Acetate

Detailed Mechanistic Pathways of Ester Formation and Hydrolysis in Cyclopentene (B43876) Contexts

The formation of ethyl alpha-allylcyclopent-2-ene-1-acetate, an ester, and its subsequent hydrolysis are fundamental transformations governed by the principles of nucleophilic acyl substitution.

The synthesis of this ester typically involves the Fischer esterification of α-allylcyclopent-2-ene-1-acetic acid with ethanol (B145695) in the presence of an acid catalyst. The mechanism commences with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the incoming alcohol moiety to one of the hydroxyl groups of the intermediate converts it into a good leaving group (water). Finally, the elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. The ester's carbonyl oxygen is protonated by an acid catalyst, increasing the carbonyl carbon's electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid and regenerates the catalyst.

Base-Promoted Hydrolysis (Saponification): In this essentially irreversible process, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic addition step, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. The highly basic ethoxide ion then deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield a carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.

Investigation of Organometallic Intermediates in Transition Metal-Catalyzed Reactions

The allylic and olefinic functionalities within this compound make it an excellent substrate for a variety of transition metal-catalyzed reactions, particularly those involving palladium. These reactions proceed through key organometallic intermediates.

A prominent example is the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) . In a typical Tsuji-Trost reaction, a palladium(0) catalyst oxidatively adds to the allylic ester, displacing the acetate (B1210297) leaving group and forming a π-allylpalladium(II) intermediate. masterorganicchemistry.com This intermediate is an electrophile that can then be attacked by a wide range of soft nucleophiles. The stereochemical outcome of the reaction is often controlled by the chiral ligands attached to the palladium center, which influence the facial selectivity of the nucleophilic attack. rsc.orgcdnsciencepub.com Mechanistic studies on related cyclopentenyl acetates have provided significant insights into the nature of these π-allylpalladium complexes and the factors governing their reactivity and stereoselectivity. researchgate.netnih.gov The use of different ligands can direct the reaction towards the formation of specific stereoisomers. rsc.org

Furthermore, palladium catalysts can engage the cyclopentene double bond. For instance, palladium-catalyzed tandem carbonylation-Heck reactions of cyclopentenes have been developed to produce chiral bicyclo[3.2.1]octenes. acs.orgnih.gov These reactions are proposed to proceed through an acyl-palladium intermediate followed by migratory insertion of the alkene.

The following table summarizes representative palladium-catalyzed reactions applicable to cyclopentene systems:

| Reaction Type | Catalyst System | Key Intermediate | Product Type |

| Asymmetric Allylic Alkylation | Pd(0) / Chiral Ligand | π-Allylpalladium(II) | Substituted Cyclopentenes |

| Heck Reaction | Pd(0) / Base | Aryl- or Vinyl-palladium(II) | Arylated/Vinylated Cyclopentenes |

| Tandem Carbonylation-Heck | Pd(0) / CO | Acyl-palladium(II) | Bicyclic Ketones |

| Cross-Coupling Reactions | Pd(0) / Various | Organopalladium(II) | Functionalized Cyclopentenes |

These reactions highlight the versatility of transition metal catalysis in activating and functionalizing molecules like this compound, with the organometallic intermediates playing a central role in determining the reaction pathway and product structure. acs.orgcem.com

Characterization of Radical and Concerted Pathways in Allylic and Cycloaddition Reactions

The unsaturated framework of this compound is amenable to both radical and concerted pericyclic reactions, leading to the formation of new cyclic and bicyclic structures.

Radical Reactions: The allyl group can participate in radical cyclization reactions. For instance, a radical generated elsewhere in a molecule containing this moiety could add to the double bond of the allyl group. The regioselectivity of such intramolecular additions is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for hexenyl-type radicals. chemrxiv.orgdntb.gov.ua The stereochemistry of these cyclizations can be influenced by the substituents on the radical precursor. nih.gov The study of radical additions to allenes, which share some electronic features with the cumulated double bonds in the transition states of some reactions of the title compound, reveals that both thermodynamic and steric factors influence the site of radical attack. nih.govillinois.edu

Concerted Cycloaddition Reactions: The cyclopentene double bond and the allyl group can act as dienophiles or dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org The reactivity in these concerted reactions is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is key. The presence of the electron-withdrawing ester group can influence the energy of the LUMO of the dienophile component.

When reacting with a diene, the cyclopentene double bond of this compound would act as the dienophile. The stereochemical outcome (endo vs. exo) is dictated by secondary orbital interactions and steric effects, with the endo product often being the kinetic product at lower temperatures. masterorganicchemistry.comwikipedia.org Computational studies on the Diels-Alder reactions of cyclopentadiene (B3395910) with various dienophiles have provided detailed insights into the transition state geometries and the factors controlling stereoselectivity. chemrxiv.orgnih.gov

The following table presents a comparison of radical and concerted pathways:

| Reaction Type | Key Feature | Intermediate/Transition State | Controlling Factors |

| Radical Cyclization | Formation of a new C-C bond via a radical intermediate | Radical Intermediate | Baldwin's Rules, Sterics, Thermodynamics |

| Diels-Alder Reaction | Concerted formation of two new C-C bonds | Cyclic Transition State | Frontier Molecular Orbitals, Sterics |

Kinetic Studies and Reaction Rate Determination for Optimizing Synthetic Efficiency

Understanding the kinetics of the transformations involving this compound is essential for optimizing reaction conditions to maximize yield and selectivity.

Kinetics of Cycloaddition and Radical Reactions: The rates of Diels-Alder reactions are influenced by the electronic nature of the diene and dienophile, solvent polarity, and the presence of Lewis acid catalysts. wikipedia.orgnih.gov Kinetic studies on the dimerization of cyclopentadiene and its reactions with other dienophiles have shown that these reactions can be significantly accelerated in polar solvents. nih.govgatech.edu

For radical cyclizations, the rate is dependent on the rate of radical generation and the rate of the cyclization step itself relative to competing reactions, such as intermolecular trapping. The rate constants for the cyclization of various hexenyl radicals have been measured and provide a basis for predicting the feasibility of such reactions. rsc.org

The following table shows representative kinetic parameters for analogous reactions:

| Reaction | System | Rate Constant (k) | Activation Energy (Ea) |

| Base-Promoted Hydrolysis | Ethyl Acetate | Varies with temperature and concentration | ~47 kJ/mol |

| Diels-Alder Reaction | Cyclopentadiene + Maleic Anhydride (B1165640) | ~1.3 x 10-3 M-1s-1 (in ethyl acetate at 20°C) | ~40-60 kJ/mol |

| Radical Cyclization | 5-Hexenyl Radical | ~2.3 x 105 s-1 (at 25°C) | ~25-35 kJ/mol |

Note: The values in the table are approximate and for analogous systems. They serve to illustrate the orders of magnitude of the kinetic parameters.

By systematically studying the kinetics of these various transformations, chemists can gain a deeper understanding of the underlying reaction mechanisms and develop more efficient and selective synthetic routes to valuable chemical compounds.

Structural Diversification and Synthetic Utility of Ethyl Alpha Allylcyclopent 2 Ene 1 Acetate and Its Analogues

Exploration of Derivatives through Further Functionalization of the Cyclopentene (B43876) Core

The reactivity of the cyclopentene double bond in ethyl alpha-allylcyclopent-2-ene-1-acetate and related compounds allows for a variety of functionalization strategies. These modifications are crucial for elaborating the core structure into more complex derivatives.

One of the most powerful techniques for forming substituted cyclopentenes is ring-closing metathesis (RCM) . wikipedia.org While not directly applicable to the pre-formed cyclopentene ring of the title compound, the principles of RCM are central to the synthesis of functionalized cyclopentene precursors. For instance, diallylic substrates can be cyclized using catalysts like the Grubbs catalyst to yield cyclopentene rings with varying substituents. organic-chemistry.org The efficiency of these reactions can be influenced by factors such as steric hindrance and the substitution pattern of the alkene.

The double bond of the cyclopentene ring can also undergo oxidative cleavage . Ozonolysis, a classic method for cleaving carbon-carbon double bonds, can be employed to transform cyclic alkenes into linear compounds bearing two carbonyl groups. masterorganicchemistry.comyoutube.com For a compound like 1-ethylcyclopent-1-ene, reductive ozonolysis would break the ring to form a dicarbonyl compound, which can then undergo further reactions like intramolecular aldol (B89426) condensation. doubtnut.com This strategy opens up pathways to acyclic and macrocyclic structures from cyclic precursors.

Furthermore, cycloaddition reactions offer a route to highly functionalized cyclopentane (B165970) and cyclopentene derivatives. researchgate.net For example, phosphine-catalyzed [3+2] cycloadditions of allenoates with electron-deficient olefins can produce densely functionalized cyclopentenes. researchgate.net

| Reaction | Reagents | Product Type | Key Features |

| Ring-Closing Metathesis | Grubbs Catalyst | Substituted Cyclopentenes | Forms cyclic alkenes from dienes. wikipedia.org |

| Ozonolysis | 1. O₃ 2. Reductive or Oxidative Workup | Dicarbonyl Compounds | Cleaves the C=C bond of the ring. masterorganicchemistry.comyoutube.com |

| [3+2] Cycloaddition | Phosphine (B1218219) Catalysts, Allenoates | Polysubstituted Cyclopentenes | Constructs highly functionalized five-membered rings. researchgate.net |

| Mizoroki-Heck Reaction | Pd(0) Catalyst | Arylated/Alkenylated Cyclopentenes | Introduces aryl or alkenyl groups with high stereoselectivity. |

Transformations of the Allyl and Ester Moieties for Complex Molecule Synthesis

The allyl and ester functional groups of this compound provide additional handles for synthetic manipulation, enabling the construction of intricate molecular frameworks.

The terminal double bond of the allyl group is susceptible to a range of addition and oxidation reactions. Hydroboration-oxidation is a key reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This two-step process involves the syn-addition of a borane (B79455) across the double bond, followed by oxidation to replace the boron atom with a hydroxyl group. libretexts.org This transformation would convert the allyl group of the title compound into a 3-hydroxypropyl substituent.

Conversely, ozonolysis can be used to cleave the allyl group's double bond, yielding an aldehyde. masterorganicchemistry.comyoutube.com This aldehyde can then serve as a precursor for further carbon-carbon bond-forming reactions or be oxidized to a carboxylic acid.

The ester functionality can be readily transformed. Hydrolysis of the ethyl ester, typically under basic conditions, would yield the corresponding carboxylic acid. This acid can then be converted into a variety of other functional groups, such as amides or other esters. Palladium-catalyzed asymmetric allylic alkylation has been demonstrated on related ester enolate equivalents, showcasing a method to introduce chirality at the alpha-position of the carbonyl group. nih.gov

| Functional Group | Reaction | Reagents | Resulting Functional Group |

| Allyl Group | Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary Alcohol |

| Allyl Group | Ozonolysis | 1. O₃ 2. DMS or Zn/H₂O | Aldehyde |

| Ester Group | Hydrolysis | NaOH or KOH, H₂O/EtOH | Carboxylic Acid |

| Ester Group | Transesterification | Alcohol, Acid or Base Catalyst | Different Ester |

This compound as a Chiral Building Block in Multistep Synthesis

The presence of a stereocenter at the alpha-position of the ester group, and the potential to introduce additional stereocenters on the cyclopentene ring, makes this compound a valuable chiral building block for asymmetric synthesis.

The synthesis of enantiomerically enriched cyclopentene derivatives is a significant area of research. acs.org Methods such as enzymatic resolution of racemic cyclopentenones or their precursors are employed to obtain chiral starting materials. acs.org For instance, the resolution of racemic cyclopentenones via chemical derivatization with a chiral auxiliary has been successfully used in the synthesis of prostaglandins. acs.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the enantioselective synthesis of chiral molecules. nih.govnih.gov This methodology can be applied to create chiral centers adjacent to carbonyl groups. In a related context, the dynamic kinetic resolution of allyl acetates, which combines enzymatic hydrolysis with palladium-catalyzed racemization, allows for the synthesis of chiral allyl alcohols with high enantiopurity. capes.gov.br Such strategies could be adapted to resolve or asymmetrically synthesize the title compound.

Once obtained in enantiomerically pure form, this chiral building block can be utilized in the total synthesis of complex natural products containing the cyclopentanoid skeleton. oregonstate.edu

| Asymmetric Strategy | Description | Potential Application to Title Compound |

| Enzymatic Resolution | Separation of enantiomers using enzymes. acs.org | Resolution of racemic this compound. |

| Chemical Derivatization | Formation and separation of diastereomers. acs.org | Derivatization of the ester or allyl group to form separable diastereomers. |

| Asymmetric Allylic Alkylation | Enantioselective introduction of the allyl group. nih.govnih.gov | Asymmetric synthesis of the title compound from a cyclopentenone precursor. |

Development of Cyclopentenoid Scaffolds from the Parent Compound

The structural framework of this compound serves as a template for the development of diverse cyclopentenoid scaffolds, which are prevalent in many natural products. researchgate.netrsc.org

The combination of RCM and other functional group manipulations on precursors to the title compound can lead to a wide variety of cyclopentene derivatives. For example, a diene precursor could undergo RCM to form a functionalized cyclopentene, which is then elaborated into a target molecule. nih.gov This approach is particularly useful for the synthesis of carbocyclic nucleosides, where the cyclopentene ring mimics the sugar moiety of natural nucleosides. nih.gov

The functional groups on the parent compound can be used to build fused or spirocyclic systems. For instance, the allyl and ester functionalities could be modified to contain reactive groups that can participate in intramolecular cyclizations, leading to bicyclic structures. The synthesis of functionalized cyclopentenes through multicomponent reactions also provides a rapid entry into complex cyclopentanoid scaffolds. rsc.org

The versatility of the cyclopentenone unit, which can be derived from cyclopentene precursors, makes it a powerful synthon for a variety of bioactive molecules. acs.org The chemical modifications available for the enone structural motif allow for the synthesis of a broad range of target molecules. acs.org

| Scaffold Type | Synthetic Approach | Example Application |

| Fused Bicyclic | Intramolecular cyclization | Synthesis of prostaglandin (B15479496) analogues. |

| Spirocyclic | Ring-opening/ring-closing sequences | Access to complex natural product cores. |

| Carbocyclic Nucleosides | RCM and functionalization | Antiviral and anticancer agents. nih.gov |

Advanced Analytical Techniques for Comprehensive Characterization and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl alpha-allylcyclopent-2-ene-1-acetate, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various non-equivalent protons in the molecule. The ethyl ester group would be characterized by a quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The allyl group would show complex multiplets for its vinyl and methylene protons. The protons on the cyclopentene (B43876) ring, including the olefinic protons and the protons on the saturated carbons, would also produce characteristic signals, with their chemical shifts and coupling patterns providing crucial information about their connectivity and stereochemical relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals would include those for the carbonyl carbon of the ester, the olefinic carbons of the cyclopentene ring and the allyl group, the alpha-carbon to the carbonyl, and the carbons of the ethyl group. A related compound, 2-Cyclopentene-1-acetic acid, ethyl ester, shows characteristic ¹³C NMR shifts that can serve as a reference. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| Olefinic (C=C, cyclopentene) | ~5.5 - 6.0 | ~130 - 135 |

| Olefinic (C=C, allyl) | ~5.0 - 5.8 | ~117 - 135 |

| Alpha-carbon (CH-C=O) | ~3.0 - 3.5 | ~45 - 50 |

| Methylene (CH₂, ethyl) | ~4.1 | ~60 |

| Methyl (CH₃, ethyl) | ~1.2 | ~14 |

| Allyl methylene (-CH₂-CH=CH₂) | ~2.5 | ~40 |

| Cyclopentene methylene | ~2.0 - 2.5 | ~30 - 35 |

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound (C₁₂H₁₈O₂), which has a calculated molecular weight of 194.27 g/mol . This would provide unambiguous confirmation of the molecular formula.

Fragment Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can help in structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the allyl group. The fragmentation of a related compound, allyl acetate (B1210297), shows a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is a common fragment for acetate esters. nih.govnist.gov

Interactive Data Table: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Possible Structure/Loss |

| 194 | [M]⁺ (Molecular ion) |

| 149 | [M - OC₂H₅]⁺ |

| 165 | [M - C₂H₅]⁺ |

| 153 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 121 | Further fragmentation |

Note: These are predicted fragmentation patterns. Actual observed fragments may differ based on the ionization method and energy.

Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, as well as for resolving different stereoisomers.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. beilstein-journals.org A GC analysis would provide information on the purity of the sample, with the area of the peak corresponding to the compound being proportional to its concentration. By using a suitable chiral stationary phase, it may also be possible to separate and quantify the different enantiomers or diastereomers of the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the purity assessment of this compound. nih.gov Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. Similar to GC, chiral HPLC columns can be employed for the separation of stereoisomers.

X-ray Crystallography for Absolute Stereochemistry Determination (where applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the precise spatial arrangement of all atoms in the molecule. This would unambiguously establish the relative and absolute configuration of the chiral centers, which is crucial for understanding its biological activity and for stereoselective synthesis. While no specific X-ray crystallographic data for this compound is publicly available, this technique remains the gold standard for absolute stereochemical assignment should a crystalline sample be obtained.

Theoretical and Computational Chemistry Approaches to Ethyl Alpha Allylcyclopent 2 Ene 1 Acetate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of Ethyl alpha-allylcyclopent-2-ene-1-acetate. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve the Schrödinger equation to approximate the electronic energy and wavefunction of the molecule. From these calculations, a wealth of information about the molecule's properties can be derived.

Key electronic properties that can be calculated include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For this compound, these calculations can pinpoint the most electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other chemical species. For instance, the electron density distribution can reveal which atoms are most susceptible to electrophilic or nucleophilic attack. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Provides an estimate of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the reaction pathways and transition states of organic reactions involving molecules like this compound.

By mapping the potential energy surface of a reaction, DFT calculations can identify the minimum energy pathways that connect reactants to products. A critical aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For a molecule like this compound, which contains multiple reactive sites including a double bond and an ester group, DFT could be used to investigate various potential reactions. For example, the mechanism of its synthesis, such as a Claisen rearrangement, or its participation in addition reactions at the cyclopentene (B43876) ring could be explored. The geometries of the transition states for these reactions can be optimized, and the imaginary vibrational frequencies characteristic of a true transition state can be confirmed.

Illustrative Data Table: DFT Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1: Allyl group migration | 0.0 | +25.3 | -5.2 | 25.3 |

| Step 2: Ring closure | -5.2 | +15.8 | -12.7 | 21.0 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed electronic information, they are often too computationally expensive for studying the large-scale motions and interactions of molecules over time. This is where molecular modeling and molecular dynamics (MD) simulations, which are based on classical mechanics, become invaluable.

Conformational analysis of this compound can be performed using molecular mechanics force fields. These methods can efficiently explore the vast conformational space of the molecule to identify the most stable, low-energy conformations. Given the flexibility of the allyl and ethyl acetate (B1210297) side chains, understanding the preferred spatial arrangements is crucial for interpreting its chemical behavior and spectroscopic properties.

Molecular dynamics simulations take this a step further by simulating the movement of atoms in the molecule over time. An MD simulation of this compound, either in the gas phase or in a solvent, can provide insights into its dynamic behavior, such as the flexibility of its rings and side chains. Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulating the molecule in a solvent like water or ethanol (B145695) can reveal details about hydrogen bonding and van der Waals interactions. nih.gov These simulations can provide information on how the solvent molecules arrange themselves around the solute and the strength of these interactions. nih.gov

Illustrative Data Table: Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-Cα-Cβ) | Key Intramolecular Interactions |

| 1 (Global Minimum) | 0.00 | 65° | Hydrogen bond between ester oxygen and an allyl proton. |

| 2 | 1.25 | -175° | Steric repulsion between the allyl group and the cyclopentene ring. |

| 3 | 2.80 | -60° | No significant stabilizing interactions. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data. For this compound, computational methods can be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The vibrational frequencies in an IR spectrum can be calculated using DFT. These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. This can be particularly useful for identifying characteristic peaks, such as the C=O stretch of the ester and the C=C stretch of the cyclopentene and allyl groups.

NMR chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like Gauge-Including Atomic Orbital (GIAO) DFT calculations. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound or for resolving ambiguities in experimental spectra.

UV-Vis spectra, which provide information about electronic transitions, can be simulated using time-dependent DFT (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT could predict the electronic transitions associated with the π-systems of the double bonds.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value (Illustrative) | Corresponding Functional Group/Transition |

| IR Spectroscopy | Vibrational Frequency | 1735 cm⁻¹ | C=O stretch (ester) |

| Vibrational Frequency | 1650 cm⁻¹ | C=C stretch (cyclopentene) | |

| ¹³C NMR Spectroscopy | Chemical Shift | 171.5 ppm | C=O (ester carbonyl) |

| Chemical Shift | 134.2 ppm | C=C (cyclopentene) | |

| ¹H NMR Spectroscopy | Chemical Shift | 5.8 ppm | Vinylic proton (cyclopentene) |

| UV-Vis Spectroscopy | λmax | 210 nm | π → π* transition |

Future Prospects and Emerging Research Frontiers in Ethyl Alpha Allylcyclopent 2 Ene 1 Acetate Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of specialty chemicals, including cyclopentene (B43876) derivatives. Green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are at the forefront of this transformation. nih.govmdpi.com

A significant frontier is the development of synthetic routes that utilize bio-based feedstocks. Researchers have established novel green pathways for synthesizing cyclopentane (B165970) cores from hemicellulosic materials. maastrichtuniversity.nl One such multi-step process begins with the Piancatelli rearrangement of furfuryl alcohol, derived from biomass, into 4-hydroxycyclopent-2-enone (4-HCP). maastrichtuniversity.nl This intermediate can then be transformed through isomerization and subsequent reactions into various functionalized cyclopentane structures, laying a foundation for producing compounds like ethyl alpha-allylcyclopent-2-ene-1-acetate from renewable sources. maastrichtuniversity.nl Another sustainable approach involves using byproducts from industrial processes, such as dicyclopentadiene (B1670491) from petroleum cracking, which can be converted into cyclopentene through selective hydrogenation and then esterified, reducing waste and improving atom economy. google.com

Solvent-free reaction conditions and the use of safer, more environmentally benign solvents are also key areas of research. nih.govmdpi.com For instance, mechanochemistry, where reactions are induced by mechanical energy, offers a path to minimize or eliminate solvent use. nih.gov Furthermore, metal-free synthetic methods, such as certain photochemical reactions, are being developed to avoid the use of potentially toxic and expensive heavy metal catalysts, aligning with green chemistry goals. acs.orgacs.org

Development of New Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis remains a cornerstone of synthetic chemistry, and the development of novel catalytic systems is crucial for producing complex molecules like this compound with high precision. Research is focused on creating catalysts that offer superior control over stereoselectivity and regioselectivity while operating under milder, more efficient conditions.

Earth-abundant metals are gaining traction as alternatives to precious metal catalysts. For example, manganese-catalyzed reactions have been developed for the chemo-selective synthesis of acyl cyclopentenes, proceeding under mild conditions with water and hydrogen gas as the only byproducts. nih.gov The selectivity of these systems is governed by factors such as entropy-driven hydrogen liberation from a manganese-hydride complex, which can be favored over the hydrogenation of the cyclopentene ring. nih.gov

Significant progress has also been made with other transition metal catalysts. Rhenium semanticscholar.org, gold semanticscholar.org, and palladium organic-chemistry.org catalysts have been employed in elegant syntheses of cyclopentene carbocycles. In some nickel-catalyzed systems, the choice of ligand has been shown to be critical in controlling the reaction pathway, allowing for selective formation of different regioisomeric cyclopentene products. semanticscholar.org The search for highly stereoselective reactions has also led to the exploration of chiral cobalt(II) porphyrin catalysts, which have demonstrated exceptional control in related cyclopropanation reactions, a key step in some synthetic routes to functionalized rings. nih.gov Phase-transfer catalysis represents another strategy to enhance efficiency, improving reaction rates and selectivity in multiphase systems, such as in cyclopentene epoxidation. researchgate.net

Table 1: Comparison of Selected Catalytic Systems for Cyclopentene Synthesis This table is generated based on data from related cyclopentene synthesis studies and is for illustrative purposes.

| Catalyst System | Substrates | Key Feature | Reference |

|---|---|---|---|

| Manganese Complex | Cyclopropylmethanols | Chemo-selective; mild conditions; earth-abundant metal. | nih.gov |

| Rhenium (Re₂O₇) | β-ketoesters and allenes | Good stereoselectivity (cis relationship). | semanticscholar.org |

| Gold (AuCl) | Vinyl diazo esters & alkenylboronates | High regio- and stereoselectivity. | semanticscholar.org |

| Nickel / IPr* ligand | 1,3-dienes and alkynes | Ligand-controlled regioselectivity. | semanticscholar.org |

| Chiral Cobalt(II) Porphyrin | Olefins and diazoacetates | Exceptional stereocontrol in cyclopropanation. | nih.gov |

| Palladium(TFA)₂ / Chiral Pyox | Arylboronic acids & cyclopentenes | Excellent diastereo- and enantioselectivities. | organic-chemistry.org |

Photochemical and Electrochemical Transformations of Cyclopentene Esters

The use of light (photochemistry) and electricity (electrochemistry) as energy sources for chemical reactions represents a rapidly advancing frontier. These methods can often proceed under mild, ambient conditions and can unlock unique reaction pathways that are inaccessible through traditional thermal methods. mdpi.com

Photochemical transformations are particularly promising for cyclopentene synthesis. One innovative, metal-free approach involves a Hantzsch ester-mediated synthesis of cyclopentenylketones from ketocyclopropanes under visible light. acs.orgnih.gov This method is considered eco-friendly and proceeds through a radical-based mechanism. acs.orgacs.org Another powerful photochemical strategy is the formal [4+1] cycloaddition of photogenerated nucleophilic carbenes (derived from acylsilanes) with electrophilic dienes. nih.gov This process leads to highly functionalized cyclopentene isomers through a cyclopropanation–vinyl cyclopropane (B1198618) rearrangement sequence, all without the need for a metal catalyst. nih.govacs.org The integration of photocatalysis with other technologies, such as continuous-flow reactors, has been shown to be effective for synthesizing complex molecules, offering a greener and more sustainable route. nih.gov

Electrochemistry provides another avenue for novel transformations. Electrochemical methods have been developed for the synthesis of various esters from precursors like sulfonyl hydrazides. rsc.org In these reactions, sulfonyl radicals are generated through electrochemical oxidation, which then react to form the desired ester products. rsc.org Applying such electrochemical principles to the final steps of this compound synthesis could offer a reagent-less and highly controllable method for esterification or other functional group manipulations.

Integration of Flow Chemistry and Automation in Production and Research

The future of chemical synthesis, for both industrial production and laboratory research, lies in the integration of automation and continuous manufacturing processes. nih.govspringernature.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. mdpi.com

For a multi-step synthesis of a target like this compound, a "telescoped" continuous flow process could be designed. In such a system, multiple reaction steps are connected in sequence without the need to isolate and purify intermediates, significantly improving efficiency. rsc.org This approach can be combined with other technologies, such as in-line purification and real-time analysis, to create a fully automated and highly efficient manufacturing process. nih.gov

Automation is also revolutionizing research and development. Robotic systems can perform high-throughput experimentation, rapidly screening a wide array of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. springernature.com This data-driven approach accelerates the discovery of new synthetic routes and the optimization of existing ones. springernature.com The development of modular, automated platforms allows for the integration of synthesis, work-up, purification, and analysis, shortening the design-make-test cycle and enabling chemists to explore chemical space more rapidly. nih.gov The application of these automated and flow technologies to the synthesis of this compound would enable faster process development and more efficient, reliable production.

Q & A

Q. How can researchers confirm the molecular structure of Ethyl alpha-allylcyclopent-2-ene-1-acetate experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify proton environments and carbon backbone connectivity.

- X-ray Crystallography : Use programs like SHELX for crystal structure refinement to determine bond lengths, angles, and stereochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Cross-referencing with thermodynamic data from authoritative databases (e.g., NIST) ensures accuracy in spectral assignments .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Synthesis typically involves esterification or multicomponent reactions.

- Esterification : React cyclopentenyl-acetic acid derivatives with ethanol under acid catalysis, optimizing temperature and solvent polarity (e.g., using Dean-Stark traps for water removal) .

- Multicomponent Reactions : Leverage acetylenic esters or allyl precursors in stepwise cycloaddition or alkylation reactions, as demonstrated in analogous ester syntheses .

Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using FT-IR for functional group validation.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Data discrepancies often arise from conformational isomerism or solvent effects.

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., solvent, temperature) and cross-validate with computational NMR predictions (DFT calculations).

- Literature Benchmarking : Compare results with high-quality datasets from NIST or peer-reviewed crystallographic databases to identify outliers .

- Dynamic NMR (DNMR) : Investigate rotational barriers or tautomerism if splitting patterns suggest dynamic behavior .

Q. What experimental designs are optimal for studying the kinetic stability of this compound under varying conditions?

- Methodological Answer : Design controlled kinetic studies with the following steps:

- Variable Selection : Test thermal, photolytic, and hydrolytic stability by altering temperature, UV exposure, or pH.

- Analytical Monitoring : Use HPLC or GC-MS at timed intervals to quantify degradation products. For thermal studies, differential scanning calorimetry (DSC) can identify decomposition exotherms .

- Statistical Validation : Apply Arrhenius kinetics to model rate constants and assess confidence intervals for activation parameters.

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

- Methodological Answer : Integrate molecular dynamics (MD) and quantum mechanical (QM) simulations:

- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic or nucleophilic attack.

- Transition State Analysis : Identify energy barriers for ring-opening or allyl-group rearrangements using software like Gaussian or ORCA.

- Validation : Correlate computed spectra (IR, NMR) with experimental data to refine force-field parameters .

Data Analysis and Reporting Guidelines

Q. What protocols ensure reproducibility in characterizing this compound derivatives?

- Methodological Answer : Follow structured reporting frameworks as outlined in EASE guidelines:

- Full Disclosure : Document solvent purity, instrument calibration, and spectral acquisition parameters (e.g., NMR pulse sequences).

- Data Archiving : Deposit crystallographic data in repositories like the Cambridge Structural Database (CSD) with SHELX-refined CIF files .

- Peer Review : Use checklists (e.g., CONSORT for experiments) to ensure methodological rigor and transparency .

Q. How should researchers address ethical considerations in publishing conflicting data on this compound?

- Methodological Answer :

- Source Evaluation : Prioritize data from peer-reviewed journals over unreviewed platforms. Cross-check with NIST or CSD entries for reliability .

- Conflict Resolution : Replicate disputed experiments independently, ensuring adherence to standardized protocols. Publish null results to prevent publication bias .

- Transparency : Disclose potential conflicts of interest and raw data availability in manuscripts, aligning with ethical guidelines from organizations like COPE .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.